Cas no 930-62-1 (2,4-Dimethylimidazole)

2,4-Dimethylimidazole is a heterocyclic organic compound with the molecular formula C5H8N2. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The compound features a stable imidazole core with two methyl substituents at the 2- and 4-positions, enhancing its reactivity and selectivity in various chemical transformations. Its applications include use as a catalyst or ligand in coordination chemistry, as well as a building block for advanced materials. The product is characterized by high purity and consistent performance, making it suitable for precision-driven industrial and research applications. Proper handling is recommended due to its potential sensitivity under certain conditions.
2,4-Dimethylimidazole structure
2,4-Dimethylimidazole structure
商品名:2,4-Dimethylimidazole
CAS番号:930-62-1
MF:C5H8N2
メガワット:96.1304206848145
MDL:MFCD00022365
CID:40288
PubChem ID:70259

2,4-Dimethylimidazole 化学的及び物理的性質

名前と識別子

    • 2,4-Dimethylimidazole
    • 1H-Imidazole,2,4-dimethyl
    • 2,4-dimethyl
    • 2,4-Dimethyl-1(3)H-imidazol
    • 2,4-dimethyl-1(3)H-imidazole
    • 2,4-dimethyl-1H-imidazole
    • 2,4-Dimethylimidazol
    • 2,4-dimethyl-imidazole
    • 2,5-Dimethyl-1H-imidazole
    • 2-methyl-4-methylimidazole
    • 1H-Imidazole,2,4-dimethyl- (9CI)
    • Imidazole, 2,4(or 2,5)-dimethyl- (6CI,7CI)
    • Imidazole,2,4-dimethyl- (8CI)
    • 2,5-Dimethylimidazole
    • NSC 13192
    • 1H-Imidazole, 2,4-dimethyl- (9CI)
    • 2,5-Dimethyl-1H-imidazole (ACI)
    • Imidazole, 2,4(or 2,5)-dimethyl- (6CI, 7CI)
    • Imidazole, 2,4-dimethyl- (8CI)
    • W-100258
    • AKOS015905574
    • CS-W013729
    • DTXSID40239236
    • NSC13192
    • FT-0610177
    • MFCD00022365
    • EINECS 213-221-4
    • 1H-Imidazole,4-dimethyl-
    • EN300-25771
    • 2,4-dimethyl imidazole
    • NSC-13192
    • Imidazole,4-dimethyl-
    • AC-907/25014081
    • 1H-Imidazole, 2,4-dimethyl-
    • AKOS000121130
    • 930-62-1
    • PS-9343
    • 2,4 dimethyl imidazole
    • 2,5-dimethyl imidazole
    • NS00020241
    • A844433
    • Z217301646
    • Imidazole, 2,4-dimethyl-
    • InChI=1/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7
    • T0MIX7SJ2E
    • UNII-T0MIX7SJ2E
    • AM20120338
    • 2,4-Dimethyl-1H-imidazole #
    • 2,4-dimethyl-3H-imidazole
    • ALBB-028805
    • DB-013975
    • DTXCID60161727
    • STL373495
    • BBL027875
    • MDL: MFCD00022365
    • インチ: 1S/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7)
    • InChIKey: LLPKQRMDOFYSGZ-UHFFFAOYSA-N
    • ほほえんだ: N1=C(C)NC(C)=C1
    • BRN: 1639

計算された属性

  • せいみつぶんしりょう: 96.06870
  • どういたいしつりょう: 96.069
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 63.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 28.7A^2
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

  • 色と性状: はくしょくけっしょう
  • 密度みつど: 0.9678 (rough estimate)
  • ゆうかいてん: 85-87 ºC
  • ふってん: 266 ºC (733 mmHg)
  • フラッシュポイント: 266°C/733mm
  • 屈折率: 1.5000 (estimate)
  • すいようせい: Soluble in water.
  • PSA: 28.68000
  • LogP: 1.02650
  • 酸性度係数(pKa): 8.36(at 25℃)
  • ようかいせい: 未確定

2,4-Dimethylimidazole セキュリティ情報

  • 危害声明: H302-H314
  • 危険物輸送番号:3263
  • 危険カテゴリコード: R22;R34
  • セキュリティの説明: S45-S36/37/39-S26
  • RTECS番号:NI4839712
  • 危険物標識: C
  • 危険レベル:8
  • 包装グループ:
  • 包装等級:I; II; III
  • リスク用語:R22; R34
  • ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

2,4-Dimethylimidazole 税関データ

  • 税関コード:2933290090
  • 税関データ:

    中国税関コード:

    2933290090

    概要:

    2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2,4-Dimethylimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM187505-100g
2,4-Dimethylimidazole
930-62-1 95%+
100g
$64 2022-08-30
Enamine
EN300-25771-0.05g
2,4-dimethyl-1H-imidazole
930-62-1 95%
0.05g
$19.0 2024-06-18
Enamine
EN300-25771-0.5g
2,4-dimethyl-1H-imidazole
930-62-1 95%
0.5g
$21.0 2024-06-18
Chemenu
CM187505-1000g
2,4-Dimethylimidazole
930-62-1 95%+
1000g
$451 2022-08-30
abcr
AB402868-5 g
2,4-Dimethylimidazole, 95%; .
930-62-1 95%
5g
€62.40 2023-04-25
TRC
D478533-10g
2,4-Dimethylimidazole
930-62-1
10g
$ 115.00 2022-06-05
Oakwood
078094-5g
2,4-Dimethylimidazole
930-62-1 95%
5g
$10.00 2024-07-19
Key Organics Ltd
PS-9343-500G
2,4-Dimethyl-1H-imidazole, tech
930-62-1 >95%
500g
£250.00 2025-02-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D139451-500g
2,4-Dimethylimidazole
930-62-1 ≥95%
500g
¥1599.90 2023-09-03
abcr
AB111207-5 g
2,4-Dimethylimidazole, 97%; .
930-62-1 97%
5 g
€57.80 2023-07-20

2,4-Dimethylimidazole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Tetrahydrofuran ;  24 h, rt
リファレンス
Deprotection of N-benzylbenzimidazoles and N-benzylimidazoles with triethylsilane and Pd/C
Graham, Thomas H., Tetrahedron Letters, 2015, 56(21), 2688-2690

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Water Solvents: Water
リファレンス
A new synthesis of imidazoles
Casey, Michael; Moody, Christopher J.; Rees, Charles W., Journal of the Chemical Society, 1982, (13), 714-15

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Imidazoles
, Japan, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
4-Methylimidazoles
, European Patent Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: AP 64K
リファレンス
Catalytic synthesis of C-alkylimidazoles in the presence of platinum/alumina catalysts
Gitis, K. M.; Neumoeva, G. E.; Raevskaya, N. I.; Arutyunyants, G. A.; Isagulyants, G. V., Izvestiya Akademi Nauk, 1992, (4), 932-40

ごうせいかいろ 6

はんのうじょうけん
リファレンス
An approach to the cyclopeptide alkaloids (phencyclopeptines) via heterocyclic diamide/dipeptide equivalents. Preparation and N-alkylation studies of 2,4(5)-disubstituted imidazoles
Lipshutz, Bruce H.; Morey, Matthew C., Journal of Organic Chemistry, 1983, 48(21), 3745-50

ごうせいかいろ 7

はんのうじょうけん
リファレンス
New process for synthesis of imidazole derivatives
Eloy, F.; Deryckere, A.; Maffrand, J. P., European Journal of Medicinal Chemistry, 1974, 9(6), 602-6

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Chloroform
リファレンス
Reactions of halomethanes in the vapor phase. Part 5. The reactions of imidazolines, anils, and 1-methylimidazole with chloroform at 550°C, and a comparison with their liquid-phase reactions with trichloroacetate ion or hexachloroacetone and base
Busby, Reginald E.; Khan, Mohammad A.; Khan, Mohammad R.; Parrick, John; Shaw, C. J. Granville, Journal of the Chemical Society, 1980, (7), 1431-5

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Imidazoles by reaction of acetalated α-dicarbonyl compounds with ammonia and/or ammonium salts and aldehydes
, Federal Republic of Germany, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Nitrosonium tetrafluoroborate ,  Vitride
リファレンス
Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds
Malek, Jaroslav, Organic Reactions (Hoboken, 1988, 36,

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Product class 3: imidazoles
Grimmett, M. R., Science of Synthesis, 2002, 12, 325-528

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate
リファレンス
Chemoselective and living/controlled polymerization of polar divinyl monomers by N-heterocyclic olefin based classical and frustrated Lewis pairs
Zhao, Wuchao; Wang, Qianyi; He, Jianghua; Zhang, Yuetao, Polymer Chemistry, 2019, 10(31), 4328-4335

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Ethanol
リファレンス
Synthesis of some alkyl- and arylimidazoles
Watanabe, T.; Nishiyama, J.; Hirate, R.; Uehara, K.; Inoue, M.; et al, Journal of Heterocyclic Chemistry, 1983, 20(5), 1277-81

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Reaction of nitrosonium fluoborate with olefins in nitrile media. Two-step synthesis of imidazoles from olefins
Scheinbaum, Monte L.; Dines, Martin B., Tetrahedron Letters, 1971, (24), 2205-8

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Synthesis of imidazoles from alkenes
Casey, Michael; Moody, Christopher J.; Rees, Charles W., Journal of the Chemical Society, 1984, (8), 1933-41

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Lithium sulfide Solvents: Benzene ,  Acetonitrile ,  2-Amino-1-butanol ;  3 d, 85 °C
リファレンス
Preparation method of neutron shielding material based on metal boron-imidazole framework
, China, , ,

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Method for the preparation of imidazoles by dehydrogenation of imidazolines
, United States, , ,

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Manufacture of stable 2-ethyl-4-methylimidazole compositions
, Japan, , ,

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Preparation of 4-methylimidazoles from methylglyoxal, aldehydes, and ammonia
, Japan, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Ammonium oxalate ,  Ammonia Solvents: Water ;  3 h, 45 °C; 2 h, 45 °C
リファレンス
Process for preparation of dialkyl imidazole
, China, , ,

2,4-Dimethylimidazole Raw materials

2,4-Dimethylimidazole Preparation Products

2,4-Dimethylimidazole サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:930-62-1)2,4-Dimethylimidazole
注文番号:sfd4824
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally

2,4-Dimethylimidazole 関連文献

2,4-Dimethylimidazoleに関する追加情報

Comprehensive Overview of 2,4-Dimethylimidazole (CAS No. 930-62-1): Properties, Applications, and Industry Insights

2,4-Dimethylimidazole (CAS No. 930-62-1) is a versatile organic compound belonging to the imidazole derivatives family. This white to light yellow crystalline powder has garnered significant attention in industrial and research applications due to its unique chemical properties. With a molecular formula of C5H8N2 and a molar mass of 96.13 g/mol, it serves as a critical intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. The compound's heterocyclic structure and dual nitrogen atoms make it particularly valuable for coordination chemistry and catalysis.

In recent years, 2,4-Dimethylimidazole has become a focal point in green chemistry discussions, aligning with global trends toward sustainable synthesis. Researchers highlight its role in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), addressing frequent search queries like "imidazole-based porous materials" or "nitrogen-rich ligands for catalysis." Its thermal stability (melting point: 136–140°C) and solubility profile (soluble in ethanol, acetone, and hot water) further expand its utility in high-performance polymers and electronic materials.

The pharmaceutical industry leverages CAS 930-62-1 as a building block for drug discovery, particularly in developing kinase inhibitors and antifungal agents. This aligns with trending searches such as "imidazole medicinal chemistry" or "small molecule APIs." Analytical techniques like HPLC (purity >98%) and NMR spectroscopy ensure quality control, while regulatory compliance with REACH and FDA guidelines meets industry standards. Notably, its low acute toxicity (LD50 >2000 mg/kg orally in rats) supports safer handling compared to traditional heterocycles.

Emerging applications in energy storage have propelled 2,4-Dimethylimidazole into battery research, answering queries about "organic electrolyte additives" or "lithium-ion battery stabilizers." Its electron-donating methyl groups enhance electrochemical stability, while the imidazole ring facilitates proton conduction in fuel cell membranes. Manufacturers now optimize synthesis routes—such as the Debus-Radziszewski reaction—to improve yield (>85%) and reduce byproducts, reflecting the industry's shift toward atom economy principles.

From a commercial perspective, 930-62-1 suppliers emphasize custom synthesis services and bulk pricing, addressing procurement-related searches. The compound's compatibility with microwave-assisted synthesis (reducing reaction times by 60%) and flow chemistry setups demonstrates innovation in production scalability. Quality certifications like ISO 9001 and GMP ensure consistency for high-value applications such as OLED materials and photoinitiators in UV-curable coatings.

Environmental considerations drive research into biodegradable imidazole derivatives, with 2,4-Dimethylimidazole serving as a model compound. Recent studies explore its photocatalytic degradation pathways and ecotoxicity profiles, responding to concerns about "persistent organic pollutants." The compound's low bioaccumulation potential (logPow: 0.89) and hydrolysis stability (pH 4–9) position it favorably against conventional alternatives in green solvent formulations.

Looking ahead, 2,4-Dimethylimidazole continues to inspire cross-disciplinary innovation. From corrosion inhibitors in automotive fluids to ligand design for homogeneous catalysis, its molecular adaptability meets evolving industrial demands. As analytical methods like LC-MS and X-ray crystallography provide deeper structural insights, this compound remains at the forefront of materials science and fine chemical development.

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